4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
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Overview
Description
“4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Synthesis Analysis
The synthesis of this compound has been described in various studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Organic Semiconductors
The synthesis and structural analysis of benzo[d][1,2,3]thiadiazole (isoBT) derivatives, closely related to the chemical structure of interest, have been explored for their potential in organic semiconductors. These compounds are utilized in applications such as transistors, solar cells, photodetectors, and thermoelectrics, demonstrating high performance in optoelectronic semiconductors with notable hole mobilities and power conversion efficiencies in solar cells (Chen et al., 2016).
Anticancer Agents
Derivatives similar to 4-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide have been synthesized for pro-apoptotic activity, showing significant anticancer potential. For example, specific derivatives have demonstrated the highest proapoptotic activity among synthesized compounds on melanoma cell lines with growth inhibition at low concentrations, highlighting their potential as anticancer agents (Yılmaz et al., 2015).
Antimicrobial Agents
Thiazole and oxazole substituted benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant anti-inflammatory, analgesic, and antimicrobial activities, comparing favorably with reference drugs. This suggests their utility in developing new antimicrobial agents (Kumar & Singh, 2020).
Corrosion Inhibition
Thiazole derivatives have also found applications as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions, demonstrating high inhibition efficiency. This application is crucial for extending the lifespan of materials used in harsh chemical environments (Yadav, Sharma, & Kumar, 2015).
Antifungal Agents
The synthesis of new benzamide derivatives featuring a thiazolyl moiety has been explored for potential antifungal properties, highlighting the versatility of compounds structurally related to this compound in addressing fungal infections (Narayana et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
For instance, it may interfere with the synthesis of bacterial lipids, contributing to its antimicrobial activity
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Given its potential antimicrobial, antifungal, anti-inflammatory, and antitumor activities , it’s likely that the compound induces changes at both the molecular and cellular levels. For instance, it may inhibit the growth of bacteria or cancer cells, reduce inflammation, or modulate other cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties may affect its absorption and distribution within the body, potentially influencing its efficacy Additionally, factors such as pH and temperature could affect the compound’s stability
Future Directions
Given the diverse biological activities of thiazole derivatives, there is significant potential for future research in this area. This could include the design and development of new compounds with the thiazole scaffold, further investigation into their mechanisms of action, and clinical trials to evaluate their efficacy and safety in treating various conditions. It’s also important to continue studying the pharmacological activities of newly synthesized thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific substituents on the thiazole ring .
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-chloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFGTJTVWEJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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